methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety linked to a pyrrole ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate typically involves the condensation of an indole derivative with a pyrrole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with a pyrrole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings.
Scientific Research Applications
Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar structural features and biological activities.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: A compound with a similar pyrrole ring structure.
Uniqueness
Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of an indole moiety and a pyrrole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 1-methyl-4-[(2-oxo-1H-indol-3-ylidene)methyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-18-9-10(8-14(18)16(20)21-2)7-12-11-5-3-4-6-13(11)17-15(12)19/h3-9H,1-2H3,(H,17,19) |
InChI Key |
ZRTLCWIPASDAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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